molecular formula C5H2ClN3 B1346822 6-Chloropyrazine-2-carbonitrile CAS No. 6863-74-7

6-Chloropyrazine-2-carbonitrile

Cat. No.: B1346822
CAS No.: 6863-74-7
M. Wt: 139.54 g/mol
InChI Key: CZPOFSDHJNNWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a nitrile group at the 2nd position. This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine-2-carbonitrile. One common method includes the use of phosphorus oxychloride (POCl₃) as a chlorinating agent. The reaction is carried out by heating pyrazine-2-carbonitrile with POCl₃ at elevated temperatures, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloropyrazine-2-carbonitrile is extensively used in scientific research due to its versatility:

    Chemistry: As a building block in the synthesis of heterocyclic compounds and complex organic molecules.

    Biology: In the development of bioactive molecules and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Chloropyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The chlorine and nitrile groups facilitate various chemical modifications, allowing the compound to interact with biological targets such as enzymes and receptors. These interactions can inhibit or modulate the activity of specific proteins, leading to therapeutic effects .

Comparison with Similar Compounds

  • 6-Fluoropyrazine-2-carbonitrile
  • 6-Bromopyrazine-2-carbonitrile
  • 6-Iodopyrazine-2-carbonitrile

Comparison: 6-Chloropyrazine-2-carbonitrile is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, fluorine derivatives are more stable but less reactive, while bromine and iodine derivatives are more reactive but less stable .

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties and versatility make it an essential building block for the synthesis of a wide range of bioactive molecules and industrial products.

Properties

IUPAC Name

6-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPOFSDHJNNWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218711
Record name Pyrazinecarbonitrile, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-74-7
Record name 6-Chloro-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinecarbonitrile, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinecarbonitrile, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloropyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloropyrazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Chloropyrazine-2-carbonitrile
Reactant of Route 4
6-Chloropyrazine-2-carbonitrile
Reactant of Route 5
6-Chloropyrazine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Chloropyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.